

Spectroscopic Profile of 3-Amino-5-hydroxybenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-5-hydroxybenzaldehyde

Cat. No.: B14818060

[Get Quote](#)

Introduction

3-Amino-5-hydroxybenzaldehyde is a substituted aromatic aldehyde of interest to researchers in medicinal chemistry and materials science. Its unique combination of amino, hydroxyl, and aldehyde functional groups makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and functional polymers. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and the characterization of its derivatives. This technical guide provides a summary of the predicted spectroscopic data for **3-Amino-5-hydroxybenzaldehyde**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to a lack of available experimental data in the searched resources, this guide presents predicted values to aid researchers in their analyses. Additionally, detailed, representative experimental protocols for acquiring such data are provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Amino-5-hydroxybenzaldehyde**. It is important to note that these are computationally derived values and may differ from experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **3-Amino-5-hydroxybenzaldehyde**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.7	s	1H	CHO
~6.8	s	1H	Ar-H
~6.5	s	1H	Ar-H
~6.3	s	1H	Ar-H
~5.5	br s	1H	OH
~4.0	br s	2H	NH ₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data for **3-Amino-5-hydroxybenzaldehyde**

Chemical Shift (ppm)	Assignment
~192	C=O
~159	C-OH
~150	C-NH ₂
~138	C-CHO
~110	Ar-CH
~108	Ar-CH
~105	Ar-CH

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **3-Amino-5-hydroxybenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500-3300	Medium, Broad	O-H, N-H stretching
3100-3000	Medium	Aromatic C-H stretching
1680-1660	Strong	C=O (aldehyde) stretching
1620-1580	Medium-Strong	N-H bending, Aromatic C=C stretching
1500-1400	Medium	Aromatic C=C stretching
1300-1200	Strong	C-O (phenol) stretching
1200-1000	Medium	C-N stretching
900-675	Medium-Strong	Aromatic C-H out-of-plane bending

Mass Spectrometry (MS)

The mass spectrum of **3-Amino-5-hydroxybenzaldehyde** is expected to show a molecular ion peak corresponding to its molecular weight (137.14 g/mol). The fragmentation pattern will be influenced by the functional groups present.

Table 4: Expected Mass Spectrometry Fragmentation for **3-Amino-5-hydroxybenzaldehyde**

m/z	Ion	Description
137	[M] ⁺	Molecular ion
136	[M-H] ⁺	Loss of a hydrogen radical from the aldehyde
108	[M-CHO] ⁺	Loss of the formyl group
81		Further fragmentation of the aromatic ring

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of **3-Amino-5-hydroxybenzaldehyde**.

NMR Spectroscopy (¹H and ¹³C)

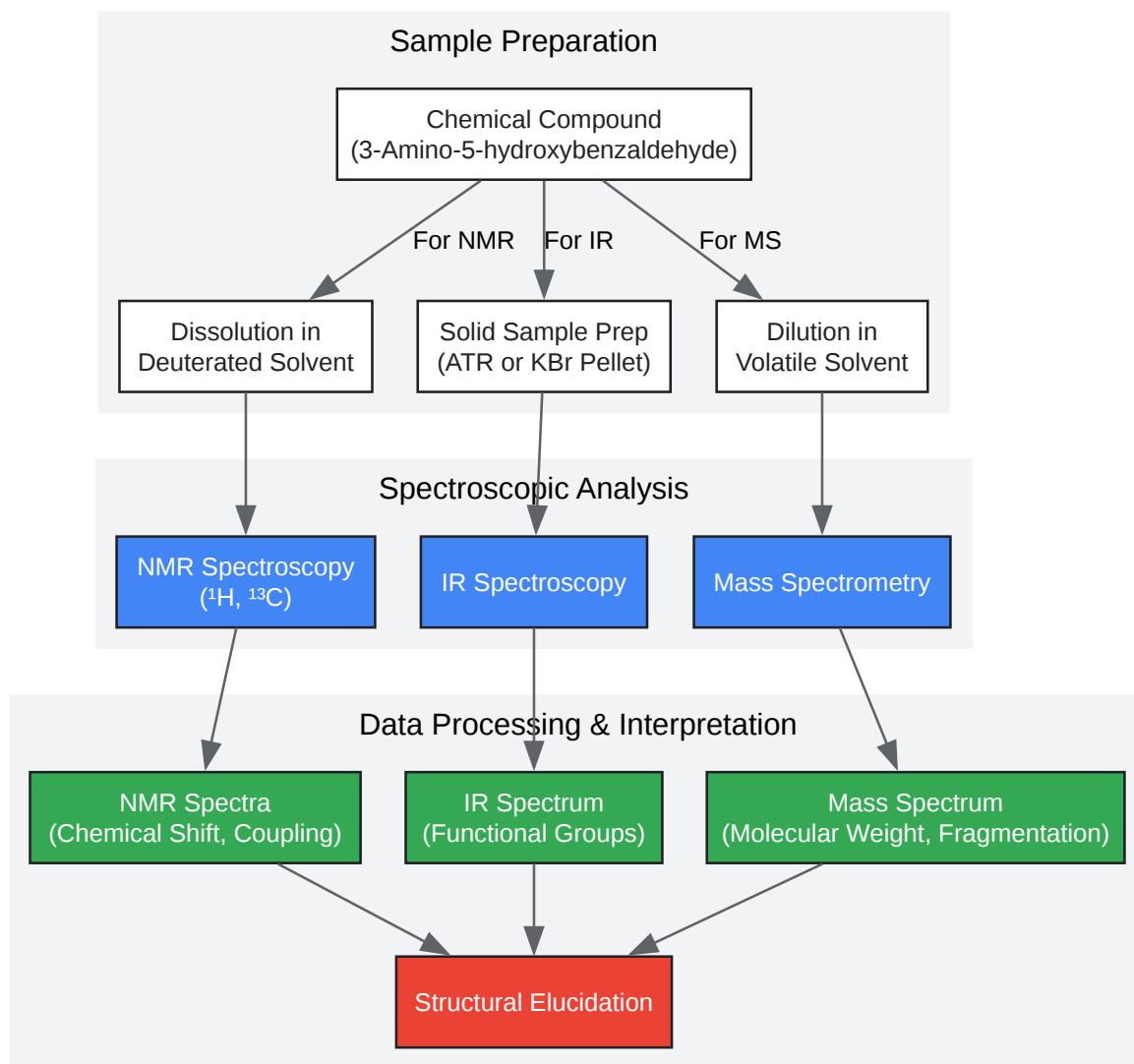
- Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.[1][2] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.[2]
- Instrument Setup: Insert the NMR tube into the spectrometer's probe.[1] The instrument is then tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
- Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to ensure field stability.[2] The magnetic field homogeneity is then optimized through a process called "shimming" to achieve sharp spectral lines.[2]
- Acquisition:
 - For ¹H NMR, a standard single-pulse experiment is typically performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.
 - For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.[3] A larger number of scans is usually required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]
- Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

For a solid sample like **3-Amino-5-hydroxybenzaldehyde**, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

- ATR-FTIR:
 - Place a small amount of the solid sample directly onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Record the spectrum. This method requires minimal sample preparation.[4]
- KBr Pellet Method:
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[5]
 - The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.[5]
 - The pellet is placed in a sample holder in the IR spectrometer for analysis.[5]


Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.[6]

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[7] Further dilute this stock solution to the low $\mu\text{g/mL}$ or ng/mL range with the same solvent, often with the addition of a small amount of formic acid to promote protonation.[8]
- Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate.[6]
- Ionization: A high voltage is applied to the capillary tip, causing the sample solution to form a fine spray of charged droplets.[9] The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[9]
- Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).[10]
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and standardized experimental protocols for the characterization of **3-Amino-5-hydroxybenzaldehyde**. While the presented data is computational, it serves as a valuable

reference for researchers. The detailed methodologies offer a starting point for obtaining high-quality experimental data, which is essential for unambiguous structural confirmation and further investigation of this versatile chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. uwyo.edu [uwyo.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Rutgers_MS_Home [react.rutgers.edu]
- 9. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-5-hydroxybenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14818060#spectroscopic-data-nmr-ir-ms-of-3-amino-5-hydroxybenzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com